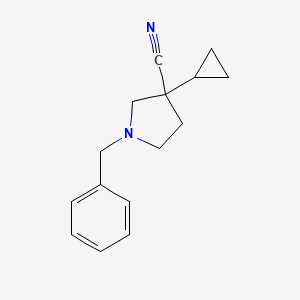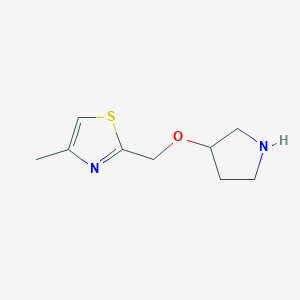
4-Methyl-2-((pyrrolidin-3-yloxy)methyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Methyl-2-((pyrrolidin-3-yloxy)methyl)thiazole” is a chemical compound with the molecular formula C9H14N2OS . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .
Molecular Structure Analysis
The molecular structure of “4-Methyl-2-((pyrrolidin-3-yloxy)methyl)thiazole” consists of a thiazole ring attached to a pyrrolidine ring via a methoxy bridge . The InChI code for this compound is 1S/C9H14N2OS/c1-7-11-8(6-13-7)5-12-9-2-3-10-4-9/h6,9-10H,2-5H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methyl-2-((pyrrolidin-3-yloxy)methyl)thiazole” include a molecular weight of 198.29 . The compound is a solid and its InChI key is WXDLOWXXTGAVSQ-UHFFFAOYSA-N .科学的研究の応用
Medicinal Chemistry: Pyrrolidine as a Versatile Scaffold
The pyrrolidine ring, a core component of “4-Methyl-2-((pyrrolidin-3-yloxy)methyl)thiazole”, is widely used in medicinal chemistry due to its versatility and ability to enhance biological activity. The saturated five-membered ring structure allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of molecules . This compound can be used to design novel biologically active compounds with target selectivity, potentially leading to new treatments for various diseases.
Antibacterial Agents: Structure-Activity Relationship (SAR)
The thiazole moiety, when combined with pyrrolidine, has shown promise in the development of antibacterial agents. SAR studies indicate that the biological activity of these compounds can be significantly influenced by the substituents on the nitrogen atom of the pyrrolidine ring . This compound could be pivotal in synthesizing new antibacterial drugs with improved efficacy and selectivity.
Drug Design: Stereogenicity and Biological Profile
The stereogenicity of carbons in the pyrrolidine ring is crucial for the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to diverse binding modes to enantioselective proteins, affecting the efficacy of the drug . “4-Methyl-2-((pyrrolidin-3-yloxy)methyl)thiazole” can be utilized to explore these stereochemical variations in drug design.
Cancer Research: DNA Interaction and Cell Death
Thiazole derivatives have been investigated for their potential in cancer treatment. Some compounds, such as voreloxin, bind to DNA and interact with topoisomerase II, causing DNA double-strand breaks and cell death . The thiazole component of “4-Methyl-2-((pyrrolidin-3-yloxy)methyl)thiazole” could be modified to develop new anticancer agents with similar mechanisms of action.
Enzyme Inhibition: Biochemical Pathway Modulation
Molecules containing the thiazole ring can unpredictably affect physiological systems, including the activation or inhibition of biochemical pathways and enzymes . Research into “4-Methyl-2-((pyrrolidin-3-yloxy)methyl)thiazole” could lead to the discovery of novel enzyme inhibitors that can be used to treat various metabolic disorders.
Chemical Synthesis: Functionalization of Thiazole
The thiazole ring’s aromaticity and reactive positions make it a valuable moiety for chemical synthesis. It can undergo various reactions such as donor–acceptor and nucleophilic reactions . “4-Methyl-2-((pyrrolidin-3-yloxy)methyl)thiazole” offers a platform for synthesizing a wide range of chemically diverse molecules for further biological evaluation.
特性
IUPAC Name |
4-methyl-2-(pyrrolidin-3-yloxymethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-7-6-13-9(11-7)5-12-8-2-3-10-4-8/h6,8,10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIBYUCZUVVZKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)COC2CCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-((pyrrolidin-3-yloxy)methyl)thiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/no-structure.png)
![2-chloro-N-[3-(2-pyrazinyloxy)phenyl]acetamide](/img/structure/B2860714.png)

![3-methyl-2-[(2-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2860717.png)
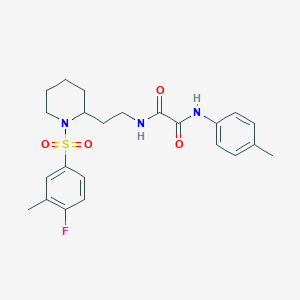

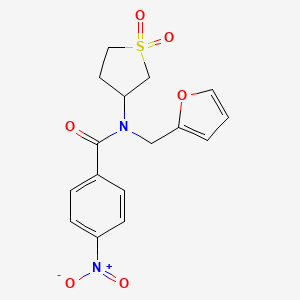
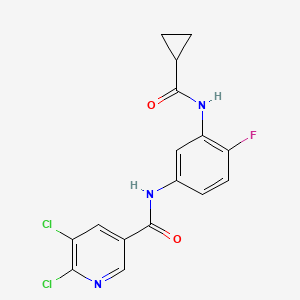
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2860727.png)
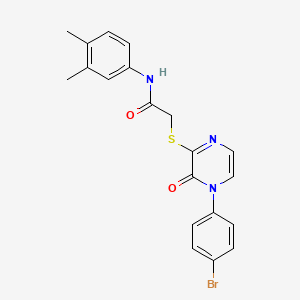
![N-[(2-methyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2860729.png)
![1-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2860730.png)
